molecular formula C12H15N3O4S B12414037 Albendazole sulfone-d7

Albendazole sulfone-d7

Cat. No.: B12414037
M. Wt: 304.38 g/mol
InChI Key: CLSJYOLYMZNKJB-JOMZKNQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Albendazole sulfone-d7 is a deuterium-labeled derivative of Albendazole sulfone. Albendazole sulfone itself is a metabolite of Albendazole, a broad-spectrum anthelmintic used to treat various parasitic infections. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for precise tracking and quantification of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Albendazole sulfone-d7 involves the deuteration of Albendazole sulfone. One common method includes the oxidation of Albendazole using hydrogen peroxide (H₂O₂) in the presence of water (H₂O) as a solvent. This reaction is carried out at room temperature, making it an environmentally friendly and operationally simple process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of deuterium oxide (D₂O) in place of regular water (H₂O) is a key step in the deuteration process .

Chemical Reactions Analysis

Types of Reactions

Albendazole sulfone-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Albendazole sulfone-d7 has a wide range of applications in scientific research:

Mechanism of Action

Albendazole sulfone-d7, like Albendazole, exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to degenerative alterations in the tegument and intestinal cells of the parasite, ultimately causing immobilization and death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Albendazole sulfone-d7

This compound is unique due to its deuterium labeling, which provides several advantages in research applications:

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

304.38 g/mol

IUPAC Name

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropylsulfonyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H15N3O4S/c1-3-6-20(17,18)8-4-5-9-10(7-8)14-11(13-9)15-12(16)19-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2

InChI Key

CLSJYOLYMZNKJB-JOMZKNQJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Canonical SMILES

CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Origin of Product

United States

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